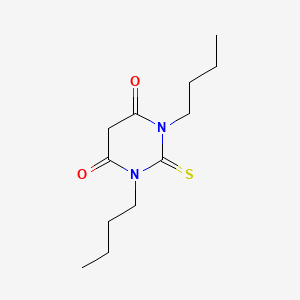

1,3-Dibutyl-2-thiobarbituric acid

Beschreibung

Historical Context and Development

The development of this compound emerged from the broader historical context of barbituric acid derivatives research that began in the early 20th century. The thiobarbituric acid method, initially proposed by Kohn and Liversedge in 1944 for the detection and quantification of lipid oxidation in food and biological materials, established the foundation for understanding the analytical potential of thiobarbiturate compounds. This groundbreaking work demonstrated that thiobarbituric acid could react with malonaldehyde, the principal product of lipid peroxidation, to form distinctive colored complexes that could be measured spectrophotometrically. The subsequent development of substituted thiobarbituric acid derivatives, including the dibutyl variant, represented a significant advancement in analytical chemistry methodologies.

The historical significance of thiobarbituric acid derivatives extends beyond their analytical applications, as these compounds have been recognized for their diverse biological activities and synthetic utility. The synthesis of various thiobarbituric acid derivatives has been extensively studied, with research focusing on direct preparation methods that allow for the introduction of different substituents at specific positions of the core structure. The development of this compound specifically addressed the need for more selective and sensitive derivatization reagents that could provide enhanced analytical performance compared to unsubstituted thiobarbituric acid.

The historical evolution of thiobarbituric acid chemistry has been closely linked to advancements in organic synthesis methodologies and analytical instrumentation. Early research efforts concentrated on understanding the fundamental chemical properties and reactivity patterns of these compounds, which subsequently led to the development of specialized applications in various fields including medicinal chemistry, analytical chemistry, and materials science. The discovery of the König reaction, which utilizes diethyl-thio-barbiturate compounds for nicotine detection, marked a pivotal moment in the practical application of thiobarbituric acid derivatives.

Nomenclature and Classification

This compound possesses a systematic nomenclature that reflects its structural characteristics and chemical classification within the broader family of heterocyclic compounds. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as 1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione. This systematic name accurately describes the presence of two butyl substituents at the nitrogen atoms in positions 1 and 3, along with the sulfur atom replacing the oxygen at position 2 of the diazinane ring structure.

The Chemical Abstracts Service has assigned the unique registry number 54443-89-9 to this compound, providing an unambiguous identifier for database searches and regulatory purposes. The molecular formula C₁₂H₂₀N₂O₂S indicates the presence of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 256.364 grams per mole. Additional chemical identifiers include the InChI Key JNFBSDIDVPDZHB-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation CCCCN1C(=O)CC(=O)N(C1=S)CCCC, which provide standardized methods for representing the molecular structure in computational databases.

The compound exhibits multiple synonymous names reflecting different naming conventions and historical nomenclature practices. These include this compound, 1,3-di-n-butyl-2-thiobarbituric acid, 4,6(1H,5H)-pyrimidinedione, 1,3-dibutyldihydro-2-thioxo, and 1,3-dibutyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. The diversity of naming conventions reflects the compound's classification within multiple chemical families and its recognition in various scientific disciplines.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 54443-89-9 |

| Molecular Formula | C₁₂H₂₀N₂O₂S |

| Molecular Weight | 256.364 g/mol |

| International Union of Pure and Applied Chemistry Name | 1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

| InChI Key | JNFBSDIDVPDZHB-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCCCN1C(=O)CC(=O)N(C1=S)CCCC |

| PubChem Compound Identifier | 108592 |

| Molecular Design Limited Number | MFCD00674068 |

Position within the Thiobarbiturate Family

This compound occupies a distinctive position within the thiobarbiturate family of compounds, which are characterized by the replacement of one or more ketone groups on the pyrimidine ring of barbituric acid with thione groups. Thiobarbiturates represent a significant class of heterocyclic compounds that have found extensive applications in medicinal chemistry, analytical chemistry, and materials science. The family includes various derivatives with different substituent patterns, each exhibiting unique physicochemical properties and biological activities.

The structural relationship between this compound and other thiobarbiturate derivatives can be understood through comparative analysis of their substitution patterns and electronic properties. While the parent compound 2-thiobarbituric acid contains no substituents at the nitrogen positions, the dibutyl derivative features two n-butyl groups that significantly alter its solubility, reactivity, and analytical utility. This substitution pattern places the compound in the category of N,N'-disubstituted thiobarbiturates, which are known for their enhanced stability and modified electronic properties compared to unsubstituted analogs.

The thiobarbiturate family encompasses both naturally occurring and synthetic compounds with diverse biological activities. Some members of this family, such as thiamylal and thiopental, have found clinical applications as anesthetic agents, demonstrating the pharmacological potential of these compounds. However, this compound has not been developed for therapeutic applications, instead finding its primary utility in analytical and synthetic chemistry applications.

Recent research has focused on developing novel thiobarbituric acid derivatives with enhanced properties for specific applications. Studies have reported the synthesis of various substituted thiobarbituric acids through condensation reactions involving thiourea and malonate compounds under alkaline conditions. The structural diversity within the thiobarbiturate family allows for fine-tuning of properties such as solubility, reactivity, and selectivity, making these compounds valuable tools in chemical research and industrial applications.

Significance in Chemical Research

The significance of this compound in chemical research stems from its versatile applications as an analytical reagent, synthetic intermediate, and research tool in various scientific disciplines. The compound has gained particular prominence in analytical chemistry due to its exceptional performance as a derivatization reagent for the detection and quantification of nicotine and its metabolites in biological fluids. This application has proven crucial for smoking cessation research and tobacco exposure assessment studies, where accurate measurement of nicotine levels is essential for distinguishing between smokers and non-smokers.

The analytical utility of this compound is exemplified by its role in the König reaction, a colorimetric assay that produces highly sensitive and specific results for nicotine detection. Research has demonstrated that this compound can achieve sensitivity and specificity values exceeding 94% in clinical settings, making it superior to many alternative analytical methods. The reaction mechanism involves the formation of colored derivatives through interaction with nicotine, which can be detected visually or through spectroscopic methods, providing both qualitative and quantitative analytical capabilities.

In synthetic chemistry, this compound serves as a valuable precursor for the preparation of various heterocyclic compounds and complex molecular architectures. Research has shown that the compound can undergo various chemical transformations, including oxidation, substitution, and condensation reactions, leading to the formation of diverse products with potential applications in drug development and materials science. The compound's reactivity profile makes it particularly useful for Knoevenagel condensation reactions with aldehydes, producing extended conjugated systems with interesting electronic properties.

Recent studies have explored the use of this compound in the development of novel analytical methods for environmental monitoring and food safety applications. The compound's ability to form stable complexes with various analytes has led to the development of sensitive detection methods for contaminants and quality control parameters. Additionally, research into the electronic structure of thiobarbituric acid derivatives using techniques such as ultraviolet photoelectron spectroscopy and quantum chemical calculations has provided fundamental insights into the molecular properties that govern their analytical and synthetic utility.

Eigenschaften

IUPAC Name |

1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFBSDIDVPDZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)N(C1=S)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068955 | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54443-89-9 | |

| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54443-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054443899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Thiobarbituric acid serves as the starting material for this route, undergoing sequential N-alkylation with butyl bromide. The process typically employs sodium ethoxide (NaOEt) as a base in ethanol under reflux (80–85°C) for 6–8 hours. The base deprotonates the thiobarbituric acid’s nitrogen atoms, enabling nucleophilic substitution with butyl bromide.

Key Reaction Parameters:

Challenges and Optimization

Competitive O-alkylation at the thiocarbonyl sulfur is a major side reaction, reducing yield and purity. To mitigate this, slow addition of butyl bromide and strict temperature control (80–85°C) are critical. Post-reaction purification via acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Cyclization of Thiourea and Diethyl Malonate Followed by Alkylation

Cyclization Step

Thiourea reacts with diethyl malonate in the presence of NaOEt to form 2-thiobarbituric acid. This exothermic reaction proceeds at 60–70°C for 3 hours, achieving 85–90% conversion.

Reaction Scheme:

Subsequent N-Alkylation

The intermediate 2-thiobarbituric acid undergoes alkylation with butyl bromide under conditions similar to Method 1. However, this two-step approach allows better control over intermediate purity, yielding DBTB with 75–78% overall efficiency.

Advantages:

-

Isolation of 2-thiobarbituric acid enables quality control before alkylation.

Phase-Transfer-Catalyzed N-Alkylation

Catalytic System and Conditions

This method utilizes tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, facilitating alkylation in a biphasic system (aqueous NaOH/organic solvent). Butyl bromide reacts with thiobarbituric acid at 50–60°C for 4 hours, achieving 82–85% yield.

Optimized Parameters:

-

Catalyst Loading: 5 mol% TBAB

-

Base: 40% NaOH (aq)

-

Solvent: Toluene

Scalability and Industrial Relevance

The phase-transfer method minimizes solvent use and operates at lower temperatures, reducing energy costs. A 10-kg pilot-scale trial demonstrated consistent yields (83%) and purity (>97%), highlighting its suitability for large-scale production.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Alkylation | Cyclization-Alkylation | Phase-Transfer Catalysis |

|---|---|---|---|

| Overall Yield | 68–72% | 75–78% | 82–85% |

| Reaction Time | 8–10 hours | 12–14 hours | 4–5 hours |

| Purity | >98% | >97% | >97% |

| Scalability | Moderate | Low | High |

Key Observations:

-

Phase-transfer catalysis offers the shortest reaction time and highest yield, making it industrially favorable.

-

Direct alkylation, while simpler, suffers from lower yields due to side reactions.

Advanced Purification Techniques

Recrystallization Protocols

DBTB is purified via sequential recrystallization:

Analyse Chemischer Reaktionen

1,3-Dibutyl-2-thiobarbituric acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Substitution: It can undergo substitution reactions, particularly at the sulfur atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various aldehydes for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

1,3-Dibutyl-2-thiobarbituric acid is primarily utilized as a derivatization reagent in analytical chemistry, particularly for the determination of nicotine and its metabolites in biological fluids. This application is crucial for differentiating between smokers and non-smokers. The compound reacts with nicotine to form colored derivatives that can be detected visually or through spectroscopic methods, demonstrating high sensitivity and specificity (greater than 94%) in clinical settings.

Biochemical Studies

In biochemical research, this compound has been studied for its interactions with various enzymes and biological pathways. It displays significant biochemical properties due to its ability to interact with enzymes, proteins, and other biomolecules. Notably, it has been involved in studies focusing on:

- Cellular Effects : It influences cellular processes such as signaling pathways and gene expression.

- Molecular Mechanism : The compound acts as an S-donor ligand under specific conditions, facilitating interactions at the molecular level.

Medicinal Chemistry

Research indicates that derivatives of thiobarbituric acid, including this compound, exhibit potential biological activities such as:

- Antiseptic Properties : Some derivatives have shown promise in inhibiting bacterial growth.

- Anti-diabetic Activities : Certain studies have highlighted their potential as α-glucosidase inhibitors, which may aid in managing diabetes by slowing carbohydrate absorption .

Synthetic Chemistry

This compound serves as a precursor in synthetic chemistry for producing various compounds. Its derivatives have been synthesized for applications ranging from drug development to materials science. For instance, it has been used in one-pot synthesis reactions to create push-pull butadienes through coupling reactions with propargylic alcohols .

Case Study 1: Nicotine Detection

A significant application of this compound is its role in detecting nicotine levels in urine samples. In a study evaluating the effectiveness of this compound as a derivatizing agent, researchers found that it could reliably differentiate between smokers and non-smokers based on the colorimetric changes observed after reaction with nicotine metabolites. This method proved to be cost-effective and simple compared to traditional methods.

Case Study 2: Anti-glycation Activity

Another area of research involved evaluating the anti-glycation activity of thiobarbituric acid derivatives. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of α-glucosidase activity, which is crucial for diabetes management. Molecular docking studies indicated that these compounds interact closely with the enzyme's active site, potentially blocking substrate binding and thereby reducing glucose absorption .

Case Study 3: Antibacterial Properties

Research has also explored the antibacterial effects of thiobarbituric acid derivatives against strains like Acinetobacter baumannii. A series of synthesized compounds were evaluated for their ability to inhibit bacterial growth. Some derivatives showed promising results as effective antibacterial agents, highlighting the therapeutic potential of these compounds in treating infections caused by resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 1,3-dibutyl-2-thiobarbituric acid involves its behavior as a ligand. It can act as an S-donor ligand, forming complexes with metal ions. The electronic structure studies have shown π–π* transitions from the sulfur and oxygen atoms in the ring, which play a crucial role in its reactivity and complexation properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of DBTB and Analogs

Key Observations :

- Lipophilicity : The butyl groups in DBTB confer higher lipophilicity than DETB and dimethyl analogs, improving its extraction efficiency in bioanalytical workflows .

- Reactivity: The thiocarbonyl (-C=S) group in DBTB and DETB enhances nucleophilic reactivity compared to carbonyl-containing analogs like 1,3-dimethylbarbituric acid, enabling Knoevenagel and Michael adduct formations with aldehydes .

Reactivity and Pharmacological Activity

- DBTB vs. DETB in Bioassays: DBTB’s enhanced lipophilicity improves chromophore extraction efficiency in urine tests, achieving clinical sensitivity/specificity >94% for smoking status detection . DETB forms stable Knoevenagel products with aldehydes (e.g., 4-(dimethylamino)benzaldehyde), but these adducts are less suited for lipid oxidation assays compared to DBTB .

- Antioxidant Activity : Thiobarbituric acids like DBTB react with lipid peroxidation products (e.g., malondialdehyde) to form fluorescent adducts, enabling sensitive detection of oxidative stress in biological samples .

- Pharmacological Derivatives : DBTB-based fluorophores (e.g., WW591) are used in membrane mobility studies, leveraging their thiocarbonyl group for covalent labeling .

Limitations and Challenges

- Steric Hindrance : The butyl groups in DBTB may limit its applicability in synthesizing sterically crowded derivatives (e.g., fused pyrimidines) compared to smaller analogs .

- Sensitivity to pH : Reactions involving DBTB require precise pH control (optimal pH 4.0 for lipid peroxidation assays), as acidic conditions favor thiobarbituric acid reactivity .

Biologische Aktivität

1,3-Dibutyl-2-thiobarbituric acid (DBTB) is a derivative of barbituric acid that has garnered interest for its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique thiobarbituric structure, which contributes to its interactions with biological systems. The compound is non-polar and acts as a derivatization reagent primarily for nicotine and its metabolites.

Chemical Formula: C₁₄H₁₈N₂O₂S

Molecular Weight: 270.36 g/mol

The biological activity of DBTB is largely attributed to its ability to interact with various biochemical pathways:

- König Reaction: DBTB engages in the König reaction, facilitating the detection of nicotine in biological samples. This reaction is crucial for assessing smoking status by quantifying nicotine metabolites in urine.

- Biochemical Pathways: The compound influences metabolic pathways related to nicotine metabolism, potentially affecting cellular signaling and gene expression .

DBTB exhibits several significant biochemical properties:

- Enzyme Interaction: It acts as a non-polar barbituric acid derivative that can interact with enzymes and proteins, influencing their activity. For instance, it has been studied for its potential anti-diabetic properties through enzyme inhibition .

- Cellular Effects: The compound’s ability to undergo enolization and protonation suggests it may impact cellular functions such as metabolism and signaling pathways.

Research Applications

DBTB has various applications in scientific research:

- Analytical Chemistry: It is primarily used as a derivatization reagent for the determination of nicotine and its metabolites in biological fluids. This application helps differentiate between smokers and non-smokers.

- Biological Studies: Research has indicated potential biological activities such as antiseptic properties. In vitro studies have shown that derivatives of thiobarbituric acid can inhibit α-glucosidase activity, suggesting implications for diabetes management .

Comparative Analysis with Similar Compounds

To understand the biological activity of DBTB better, a comparison with other thiobarbituric acid derivatives can be insightful.

| Compound | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| This compound | Nicotine metabolite detection | Not specified |

| 1,3-Diethyl-2-thiobarbituric acid | α-Glucosidase inhibition | 264.07 - 448.63 |

| Thiopyrimidine trione derivative | Anti-glycation | Higher than acarbose |

Case Studies

-

Nicotine Detection Study:

A study demonstrated the effectiveness of DBTB in detecting nicotine metabolites in urine samples from smokers. The use of DBTB allowed for precise quantification, aiding in smoking cessation research. -

Enzyme Inhibition Research:

In vitro studies revealed that derivatives of thiobarbituric acids showed significant inhibition against α-glucosidase, indicating potential therapeutic applications for managing postprandial blood glucose levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.